L-Homocystine-d8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

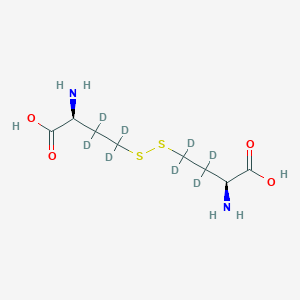

C8H16N2O4S2 |

|---|---|

分子量 |

276.4 g/mol |

IUPAC名 |

(2S)-2-amino-4-[[(3S)-3-amino-3-carboxy-1,1,2,2-tetradeuteriopropyl]disulfanyl]-3,3,4,4-tetradeuteriobutanoic acid |

InChI |

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1/i1D2,2D2,3D2,4D2 |

InChIキー |

ZTVZLYBCZNMWCF-CRSNXTHKSA-N |

異性体SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SSC([2H])([2H])C([2H])([2H])[C@@H](C(=O)O)N |

正規SMILES |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

What is L-Homocystine-d8 and its chemical properties

An In-depth Technical Guide on the Core Chemical Properties and Applications of L-Homocystine-d8 for Researchers, Scientists, and Drug Development Professionals.

This compound is the deuterated form of L-Homocystine, an oxidized dimer of the amino acid homocysteine. Its primary application in research and clinical settings is as a stable isotope-labeled internal standard for the accurate quantification of total homocysteine in biological samples by mass spectrometry. This guide provides a comprehensive overview of its chemical properties, detailed experimental methodologies for its use, and its role in the context of homocysteine metabolism.

Core Chemical Properties

This compound is structurally identical to L-Homocystine, with the exception of eight hydrogen atoms being replaced by their heavier isotope, deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the endogenous, unlabeled analyte in mass spectrometry assays, without significantly altering its chemical behavior during sample preparation and analysis.

| Property | Value | Reference |

| Chemical Formula | C₈H₈D₈N₂O₄S₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 276.4 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Exact Mass | 276.10536331 Da | --INVALID-LINK-- |

| Isotopic Purity | ≥98 atom % D | --INVALID-LINK-- |

| Physical Form | Solid powder | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Slightly soluble in Acetonitrile, Hydrochloric Acid, and Water | --INVALID-LINK-- |

| Storage Conditions | Store at -20°C, protected from light | --INVALID-LINK-- |

Application in Quantitative Analysis: A Methodological Overview

This compound is a critical component in the gold-standard method for quantifying total homocysteine (tHcy) in biological matrices like plasma or serum, which is crucial for diagnosing and monitoring hyperhomocysteinemia, a risk factor for cardiovascular diseases.[1] The methodology typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Total Homocysteine in Human Plasma using LC-MS/MS

This protocol represents a synthesized methodology based on established practices for the use of deuterated homocystine as an internal standard.[2][3][4]

1. Sample Preparation:

-

Aliquoting: 50 µL of human plasma or serum is aliquoted into a microcentrifuge tube.

-

Internal Standard Spiking: A known concentration of this compound solution (e.g., 50 µL) is added to each sample, calibrator, and quality control.[3]

-

Reduction: To release homocysteine from its disulfide bonds (with itself to form homocystine, or with other thiols like cysteine), a reducing agent is added. A common choice is dithiothreitol (DTT) or tris-(2-carboxyethyl) phosphine (TCEP).[5] For instance, 50 µL of a reduction solution is added, and the mixture is incubated at room temperature for approximately 5-10 minutes.[2][3] This step reduces both the endogenous homocystine and the this compound internal standard to their respective monomeric forms, homocysteine and homocysteine-d4.

-

Protein Precipitation: To remove larger molecules that can interfere with the analysis, a protein precipitation step is performed. This is typically achieved by adding a solvent like acetonitrile, often containing an acid such as formic acid.[5] For example, 200 µL of a precipitation solution is added, and the sample is vortexed.

-

Centrifugation: The samples are then centrifuged at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[4]

-

Supernatant Transfer: The clear supernatant containing the analyte (homocysteine) and the internal standard (homocysteine-d4) is carefully transferred to a new vial or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The supernatant is injected into a liquid chromatography system. A C18 or a cyano column is commonly used to separate homocysteine from other components in the sample.[5]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transitions for both endogenous homocysteine and the deuterated internal standard.

-

Quantification: The concentration of endogenous homocysteine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled homocysteine.

Role in Metabolic Pathways

This compound, as a tracer, is instrumental in studying the metabolic fate of homocysteine. Homocysteine is a key intermediate in two major metabolic pathways: the remethylation pathway and the transsulfuration pathway.[6]

-

Remethylation Pathway: Homocysteine is converted back to methionine. This reaction is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor, or by betaine-homocysteine methyltransferase (BHMT).

-

Transsulfuration Pathway: Homocysteine is irreversibly converted to cystathionine and then to cysteine. This pathway is dependent on vitamin B6.[6]

Disruptions in these pathways can lead to an accumulation of homocysteine, a condition known as hyperhomocysteinemia.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of L-Homocystine-d8

An In-depth Whitepaper on the Physical, Chemical, and Experimental Characteristics of L-Homocystine-d8 for Application in Scientific Research and Drug Development.

Introduction

This compound is the deuterium-labeled form of L-Homocystine, an oxidized dimer of the sulfur-containing amino acid homocysteine. Due to its isotopic purity, this compound serves as an invaluable internal standard for the accurate quantification of homocysteine and homocystine in biological samples by mass spectrometry. Elevated levels of homocysteine (hyperhomocysteinemia) are recognized as an independent risk factor for various pathological conditions, including cardiovascular and neurodegenerative diseases. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a summary of the metabolic pathways in which homocysteine is involved.

Physical and Chemical Properties

This compound is a stable, isotopically labeled compound essential for precise analytical measurements. Its key physical and chemical characteristics are summarized below.

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative data for this compound and its non-deuterated counterpart for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 182755-41-5 | [1] |

| Molecular Formula | C₈H₈D₈N₂O₄S₂ | [2] |

| Molecular Weight | 276.40 g/mol | |

| Physical Form | Solid, powder | [2] |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% | [3] |

| Storage Temperature | -20°C | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Acetonitrile | Slightly Soluble (0.1-1 mg/ml) | [2] |

| Hydrochloric Acid | Slightly Soluble (0.1-1 mg/ml) | [2] |

| Water | Slightly Soluble (0.1-1 mg/ml) | [2] |

Table 3: Physical Properties of Non-Deuterated L-Homocystine (for reference)

| Property | Value | Reference |

| Melting Point | 281-284°C (decomposes) | [4] |

| Boiling Point | 507.6 ± 50.0 °C (Predicted) | [4] |

Experimental Protocols

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of total homocysteine in biological matrices like plasma and serum.[5][6]

Quantification of Total Homocysteine in Human Plasma by LC-MS/MS

This protocol outlines a common procedure for the analysis of total homocysteine. In biological systems, homocysteine exists in various forms: free, protein-bound, and as the dimer homocystine. To measure total homocysteine, all forms must be reduced to the monomeric homocysteine prior to analysis.[5][7]

3.1.1 Sample Preparation

-

Aliquoting: To 50 µL of plasma or serum sample (calibrator, control, or unknown), add 50 µL of the this compound internal standard solution.[5][7]

-

Reduction: Add 50 µL of a reducing agent solution (e.g., dithiothreitol or tris(2-carboxyethyl)phosphine) to the sample mixture. Vortex for 30 seconds and incubate at room temperature for 5 minutes. This step reduces both the endogenous homocystine and the this compound internal standard to their respective monomeric forms (homocysteine and homocysteine-d4).[7][8]

-

Protein Precipitation: Add 200 µL of a precipitation reagent (e.g., acetonitrile with formic acid) to the reduced sample. Vortex for 30 seconds.[7][8]

-

Centrifugation: Incubate the mixture at 4°C for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.[5][7]

-

Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[7]

3.1.2 Liquid Chromatography Conditions

-

Column: A C18 or a specialized amino acid analysis column is typically used.[8]

-

Mobile Phase: Isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[5]

-

Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.[5]

-

Injection Volume: 1-10 µL of the prepared sample supernatant.[7]

3.1.3 Mass Spectrometry Conditions

-

Ionization Mode: Heated Electrospray Ionization (HESI) in positive ion mode.[5][7]

-

Detection: Selected Reaction Monitoring (SRM).[5]

-

SRM Transitions:

The concentration of homocysteine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualizations

Experimental Workflow for Homocysteine Quantification

Caption: Workflow for total homocysteine quantification using this compound.

Metabolic Pathways of Homocysteine

Homocysteine is a critical intermediate in two major metabolic pathways: the Methionine Cycle (remethylation) and the Transsulfuration Pathway.[9]

Caption: Metabolic fate of homocysteine via remethylation and transsulfuration.

Conclusion

This compound is an essential tool for researchers and drug development professionals investigating the role of homocysteine in health and disease. Its well-defined physical and chemical properties, coupled with established analytical protocols, enable the precise and accurate quantification of total homocysteine in complex biological matrices. The use of this compound as an internal standard in LC-MS/MS applications minimizes analytical variability, ensuring high-quality data for clinical and research studies. Understanding the metabolic context of homocysteine further underscores the importance of reliable quantification methods in advancing our knowledge of metabolic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. DL-Homocystine (3,3,3â,3â,4,4,4â,4â-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3619-1 [isotope.com]

- 4. L-Homocystine | CAS#:626-72-2 | Chemsrc [chemsrc.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. acb.org.uk [acb.org.uk]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Homocysteine - Wikipedia [en.wikipedia.org]

L-Homocystine-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Homocystine-d8, a deuterated stable isotope of L-Homocystine. It is primarily utilized as an internal standard in mass spectrometry-based quantitative analysis of homocysteine, a crucial amino acid implicated in various physiological and pathological processes. This document outlines its chemical properties, typical experimental applications, and its role within relevant metabolic pathways.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 182755-41-5 | [1] |

| Molecular Weight | 276.40 g/mol | [1] |

| Molecular Formula | C₈H₈D₈N₂O₄S₂ | [1] |

| Chemical Purity | Typically ≥98% | [2][3] |

| Isotopic Purity | Typically ≥98 atom % D | [2] |

| Form | Solid | [4] |

| Solubility | Slightly soluble in acetonitrile, hydrochloric acid, and water (0.1-1 mg/ml) | [4] |

Note: The DL-racemic mixture, Dthis compound, has a CAS number of 108641-82-3 and a similar molecular weight of 276.4 g/mol .[3][4][5]

Experimental Protocols

This compound is a critical component in the accurate quantification of total homocysteine (tHcy) in biological samples, most commonly plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The general workflow involves the use of this compound as an internal standard to account for variability during sample preparation and analysis.

Protocol: Quantification of Total Homocysteine in Human Plasma/Serum by LC-MS/MS

This protocol is a generalized procedure based on common methodologies.[1][5]

1. Sample Preparation:

-

Reduction: In biological samples, homocysteine exists in various forms: free, protein-bound, and as the disulfide dimer, homocystine.[1] To measure total homocysteine, a reduction step is necessary to convert all forms to free homocysteine.

-

To a 50 µL aliquot of the sample (calibrator, control, or patient plasma/serum), add 50 µL of a reducing agent solution (e.g., tris-(2-carboxyethyl) phosphine hydrochloride (TCEP) or dithiothreitol (DTT)).[1][6][7]

-

Add 50 µL of the this compound internal standard solution.[1][5]

-

Vortex the mixture for 30 seconds and incubate at room temperature for 5 minutes.[1] During this step, the this compound is also reduced to L-homocysteine-d4.[1][5]

-

-

Protein Precipitation:

-

To the reduced sample, add 200 µL of a protein precipitation agent (e.g., acetonitrile containing formic acid).[1][7]

-

Vortex the mixture vigorously for 30 seconds.[1]

-

Incubate the mixture at 4°C for 5 minutes to enhance protein precipitation.[1]

-

Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.[1][5]

-

2. LC-MS/MS Analysis:

-

Transfer the supernatant to a clean vial or 96-well plate for analysis.[5]

-

Inject a small volume (e.g., 1 µL) of the supernatant into the LC-MS/MS system.[1]

-

Chromatographic Separation: A suitable liquid chromatography column (e.g., a cyano column) is used to separate homocysteine from other sample components.[7]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used for detection in selected-reaction monitoring (SRM) mode.[5][7] The transitions for both native homocysteine and the deuterated internal standard (homocysteine-d4) are monitored.[7]

3. Quantification:

-

The concentration of total homocysteine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of homocysteine.[2]

Signaling and Metabolic Pathways

Homocysteine is a key intermediate in two major metabolic pathways: the Methionine Cycle and the Transsulfuration Pathway . Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are associated with an increased risk of cardiovascular diseases.[8] L-homocysteine and L-homocystine have been shown to induce oxidative stress in endothelial cells through a mechanism involving endothelial nitric oxide synthase (eNOS).[9]

Experimental Workflow for Homocysteine Quantification

The following diagram illustrates the typical workflow for the quantification of total homocysteine in biological samples using this compound as an internal standard.

Caption: Workflow for Total Homocysteine Quantification.

Homocysteine Metabolism

The diagram below outlines the central role of homocysteine in the methionine cycle and the transsulfuration pathway.

Caption: Overview of Homocysteine Metabolic Pathways.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DL-Homocystine (3,3,3â,3â,4,4,4â,4â-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3619-1 [isotope.com]

- 4. caymanchem.com [caymanchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of homocysteine in the development of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L-Homocystine-d8 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of L-Homocystine-d8, a deuterated stable isotope of L-Homocystine, in the precise quantitative analysis of homocysteine in biological matrices. Primarily utilized as an internal standard in mass spectrometry-based metabolic studies, this compound is indispensable for researchers investigating the complexities of homocysteine metabolism and its implications in various pathological conditions.

Core Application: An Internal Standard for Accurate Quantification

In metabolic studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), this compound serves as an ideal internal standard for the quantification of total homocysteine (tHcy).[1][2] Its utility stems from its near-identical chemical and physical properties to the endogenous analyte, L-Homocystine, while its increased mass due to deuterium labeling allows for its distinct detection by the mass spectrometer.

During sample preparation, a known amount of this compound is added to the biological sample (e.g., plasma, serum, urine).[3][4] Both the endogenous L-Homocystine and the this compound internal standard, along with other forms of homocysteine such as protein-bound and disulfide-linked homocysteine, are subjected to a reduction step. This crucial step cleaves the disulfide bonds, converting L-Homocystine and this compound into their respective monomeric forms: L-homocysteine and L-homocysteine-d4.[3][5]

The subsequent analysis by mass spectrometry measures the ratio of the signal intensity of the analyte (L-homocysteine) to the internal standard (L-homocysteine-d4). This ratio is then used to accurately determine the concentration of total homocysteine in the original sample, effectively correcting for any sample loss or variability during sample preparation and analysis.[4]

Data Presentation: Quantitative Parameters for Homocysteine Analysis

The following tables summarize key quantitative data for the LC-MS/MS-based analysis of total homocysteine using this compound as an internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Homocysteine | 136.1 | 90.1 | ~15 |

| Homocysteine-d4 | 140.1 | 94.1 | ~15 |

Table 1: Mass Spectrometry Parameters. This table outlines the typical mass-to-charge ratios (m/z) for the precursor and product ions of homocysteine and its deuterated internal standard, homocysteine-d4, used in multiple reaction monitoring (MRM) mode.[6][7]

| Parameter | Typical Value |

| Calibration Range | 1 - 100 µmol/L |

| Linearity (r²) | > 0.99 |

| Intra-assay Precision (%CV) | < 5% |

| Inter-assay Precision (%CV) | < 10% |

| Lower Limit of Quantification (LLOQ) | 0.5 - 2.5 µmol/L |

Table 2: Method Performance Characteristics. This table presents typical performance metrics for LC-MS/MS methods for total homocysteine quantification, demonstrating the high accuracy and precision achievable with the use of a deuterated internal standard.[4]

Experimental Protocols

Sample Preparation for Total Homocysteine Analysis

This protocol describes a standard procedure for the preparation of plasma or serum samples for total homocysteine analysis by LC-MS/MS.

Reagents:

-

This compound internal standard solution (in a suitable solvent, e.g., 0.1 M HCl)

-

Reducing agent: 10% (w/v) Tris(2-carboxyethyl)phosphine (TCEP) or 10% (w/v) Dithiothreitol (DTT) in a suitable buffer (e.g., ammonium bicarbonate)

-

Protein precipitation agent: Acetonitrile (ACN) or Methanol (MeOH), often containing 0.1% formic acid

Procedure:

-

To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

-

Add 20 µL of the reducing agent (TCEP or DTT solution).

-

Vortex the mixture briefly and incubate at room temperature for 30 minutes to ensure complete reduction of all disulfide bonds.

-

Add 300 µL of cold protein precipitation agent (e.g., acetonitrile with 0.1% formic acid).

-

Vortex vigorously for 1 minute to precipitate the proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an ion-pairing agent or acid (e.g., 0.1% formic acid), is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Injection Volume: 5-10 µL of the prepared sample is injected.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

-

Scan Type: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for homocysteine and homocysteine-d4 as detailed in Table 1.

Mandatory Visualizations

Signaling Pathways

Caption: Homocysteine Metabolism Pathways.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Neuroprotective Roles of the Reverse Transsulfuration Pathway in Alzheimer’s Disease [frontiersin.org]

- 6. goldbio.com [goldbio.com]

- 7. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

L-Homocystine-d8: An In-Depth Technical Guide to its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Homocystine-d8, its application as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of total homocysteine (tHcy) in biological matrices, and the associated methodologies. The use of a SIL-IS is the gold standard in quantitative mass spectrometry, offering high precision and accuracy by correcting for analyte loss during sample preparation and for matrix effects during analysis.

Introduction to Homocysteine and its Clinical Significance

Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine.[1] In plasma, only a small fraction (1-2%) exists in its free, reduced form. The majority is found as an oxidized dimer (homocystine), bound to proteins via disulfide bonds, or in mixed disulfides with other thiols like cysteine.[1][2][3] The sum of all these forms is referred to as total homocysteine (tHcy).

Elevated levels of tHcy, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for various pathologies, including cardiovascular disease, thrombosis, and neurological disorders.[4] Accurate and precise quantification of tHcy is therefore crucial for clinical research and diagnostic applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the reference method for this purpose.

The Role of this compound as an Internal Standard

This compound is the ideal internal standard for tHcy quantification. As a dimer of deuterium-labeled homocysteine, it closely mimics the chemical behavior of the endogenous analyte.

Principle of Use: this compound is introduced into the biological sample at the very beginning of the sample preparation process.[1] A critical step in tHcy analysis is the reduction of all oxidized forms of homocysteine to its free monomeric form. This is typically achieved using reducing agents like dithiothreitol (DTT) or tris-(2-carboxyethyl) phosphine (TCEP).[5][6][7] During this step, the this compound dimer is simultaneously reduced to two molecules of L-homocysteine-d4.

The LC-MS/MS system then measures the signal intensity ratio of the endogenous analyte (homocysteine, which becomes homocysteine-d0) to the stable isotope-labeled internal standard (homocysteine-d4). Because the analyte and the internal standard are processed identically, any variations during sample handling or analysis affect both compounds equally, leading to a highly reliable and reproducible quantification.

Experimental Protocols

The following sections detail a typical workflow for the quantification of tHcy in human plasma or serum using this compound as an internal standard.

Sample Preparation

This protocol is a synthesis of methodologies described in the literature.[1][2][5][6]

-

Aliquoting: In a microcentrifuge tube or a 96-well plate, aliquot 50-100 µL of the biological sample (plasma, serum, calibrator, or quality control).

-

Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution.

-

Reduction: Add 20-50 µL of a reducing agent solution (e.g., 500 mM DTT or TCEP solution).

-

Incubation: Vortex the mixture for 30 seconds and incubate at room temperature for 5-30 minutes to ensure complete reduction of all disulfide bonds.[1][6]

-

Protein Precipitation: Add 200-300 µL of a protein precipitation agent (e.g., cold methanol or acetonitrile).

-

Centrifugation: Vortex the mixture for 30 seconds, then centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[1][2]

-

Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial or a new 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following tables summarize typical parameters for the LC-MS/MS analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Typical Value |

|---|---|

| Column | C8 or C18 (e.g., 2.1 x 50-100 mm, <3.5 µm) |

| Mobile Phase A | Water with 0.1-0.5% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.25 - 0.6 mL/min |

| Elution Mode | Isocratic or Gradient |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 1 - 5 µL |

| Run Time | 1.0 - 2.5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Typical Value |

|---|---|

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Spray Voltage | 3500 V |

| Vaporizer Temperature | 440 °C |

| Collision Gas | Argon |

| Cycle Time | ~0.2 s |

Table 3: SRM Transitions for Homocysteine and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Note |

|---|---|---|---|---|

| Homocysteine | 136.1 | 90.0 | ~15 | Quantifier |

| Homocysteine | 136.1 | 74.1 | ~15 | Qualifier |

| Homocysteine-d4 (IS) | 140.1 | 94.0 | ~15 | Quantifier |

| Homocysteine-d4 (IS) | 140.1 | 78.1 | ~15 | Qualifier |

Note: The exact m/z values and collision energies may vary slightly depending on the instrument and specific method. The product ion corresponds to the neutral loss of the formic acid group (-HCOOH). References:[1][4]

Method Validation and Performance

LC-MS/MS methods utilizing this compound demonstrate excellent analytical performance, meeting the stringent requirements for clinical research.

Table 4: Summary of Method Performance Characteristics

| Parameter | Typical Performance |

|---|---|

| Linearity (R²) | > 0.995 |

| Calibration Range | ~2.5 to 60 µmol/L |

| Lower Limit of Quantification (LLOQ) | ~0.1 to 0.8 µmol/L |

| Intra-assay Precision (%CV) | < 5.5% |

| Inter-assay Precision (%CV) | < 6.0% |

| Accuracy / Bias (%) | Within ±15% (typically < 6%) |

| Analyte Recovery (%) | 92 - 98% |

Data compiled from multiple sources. References:[1][2][4][7][8]

Biochemical Context: The Methionine Cycle

Homocysteine is a central hub in cellular one-carbon metabolism, linking the methionine cycle to the folate cycle and the transsulfuration pathway. Understanding this context is vital for interpreting tHcy data.

-

Methionine Cycle: Dietary methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to form homocysteine.

-

Remethylation Pathway: Homocysteine can be remethylated back to methionine, a reaction that requires folate (Vitamin B9) and cobalamin (Vitamin B12) as cofactors.

-

Transsulfuration Pathway: Alternatively, homocysteine can be irreversibly converted to cysteine, a precursor for the antioxidant glutathione. This pathway is dependent on pyridoxine (Vitamin B6).

Deficiencies in these key vitamins (B6, B9, B12) can impair homocysteine metabolism, leading to its accumulation in the blood.

Conclusion

This compound is an indispensable tool for the accurate and precise measurement of total homocysteine in clinical and research settings. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods corrects for analytical variability, ensuring high-quality, reliable data. The methodologies presented in this guide provide a robust framework for researchers and drug development professionals aiming to quantify this critical biomarker.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deuterated L-Homocystine in Biomedical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated L-homocystine, a stable isotope-labeled form of the sulfur-containing amino acid derivative, has emerged as a critical tool in biomedical research. Its unique properties allow for precise and sensitive investigation into the complexities of homocysteine metabolism, which is implicated in a range of pathological conditions, including cardiovascular and neurodegenerative diseases. This technical guide provides an in-depth overview of the core applications of deuterated L-homocystine, focusing on its use as an internal standard for quantitative analysis and as a metabolic tracer for flux analysis. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to facilitate its application in a research setting.

Quantitative Analysis: Deuterated L-Homocystine as an Internal Standard

The most prevalent application of deuterated L-homocystine is as an internal standard for the accurate quantification of total homocysteine in biological samples by mass spectrometry (MS). The stable isotope label provides a mass shift that allows it to be distinguished from the endogenous, unlabeled homocysteine, while its chemical similarity ensures it behaves almost identically during sample preparation and analysis, correcting for any analyte loss.

Data Presentation: Method Validation Parameters

The use of deuterated L-homocystine (commonly L-homocystine-d8 or -d4) as an internal standard has been validated in numerous studies. The following tables summarize key performance characteristics of these methods.

| Analyte | Matrix | Method | Internal Standard | Limit of Quantification (LOQ) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |

| Total Homocysteine | Human Plasma | GC-MS | [ H8]homocystine | < 5 µM | 1.3% | 4.0% | [1] |

| Total Homocysteine | Human Serum | LC-MS/MS | Homocysteine-d4 | Not Specified | ≤ 9.6% | Not Specified | [2] |

| Intracellular Homocysteine | EA.hy 926 Cells | LC-MS/MS | [ H8]homocystine | 2 ng/10 6 cells | Not Specified | Not Specified | [3] |

Table 1: Summary of quantitative method validation data for homocysteine analysis using deuterated internal standards.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for sample preparation and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis of Total Plasma Homocysteine

This protocol is adapted from MacCoss et al. (1999) for the analysis of total homocysteine in human plasma[1].

1. Sample Preparation:

- To 50 µL of plasma, add a known amount of [ H8]homocystine as the internal standard.

- Reduce disulfide bonds by adding a reducing agent (e.g., dithiothreitol or 2-mercaptoethanol).

- Immediately alkylate free thiol groups with 4-vinylpyridine to prevent re-oxidation.

- Precipitate proteins using an acid like perchloric acid.

- Centrifuge to pellet the protein precipitate.

- Isolate the supernatant containing the amino acids.

2. Derivatization:

- Dry the supernatant under a stream of nitrogen.

- Derivatize the amino acids to their tert-butyldimethylsilyl (t-BDMS) derivatives to increase volatility for GC analysis.

3. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

- Separate the analytes on a suitable capillary column.

- Monitor the characteristic ions for both endogenous homocysteine and the deuterated internal standard using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS).

Protocol 2: LC-MS/MS Analysis of Total Serum Homocysteine

This protocol is based on the method described by Ghassabian et al. (2014) for high-throughput analysis[2].

1. Sample Preparation:

- To 20 µL of serum, calibrators, or quality control samples, add homocysteine-d4 as the internal standard.

- Add tris-(2-carboxyethyl) phosphine hydrochloride (TCEP) as the reducing agent.

- Incubate to ensure complete reduction of disulfide bonds.

- Precipitate proteins with a solvent like acetonitrile.

- Centrifuge to pellet the precipitated proteins.

- Dilute the supernatant for injection.

2. LC-MS/MS Analysis:

- Inject the diluted supernatant into a liquid chromatography system coupled to a tandem mass spectrometer.

- Separate homocysteine from other sample components using a suitable column (e.g., a C18 or cyano column).

- Perform detection using electrospray ionization (ESI) in positive mode with selected reaction monitoring (SRM).

- Monitor the specific precursor-to-product ion transitions for both unlabeled homocysteine and deuterated homocysteine.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Homocysteine | 136 | 90 |

| Homocysteine-d4 | 140 | 94 |

Table 2: Example of Selected Reaction Monitoring (SRM) transitions for homocysteine and its deuterated internal standard[3].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of homocysteine using a deuterated internal standard.

Metabolic Flux Analysis: Deuterated L-Homocystine as a Tracer

While less commonly documented than its use as an internal standard, deuterated L-homocystine can theoretically be employed as a tracer to study the dynamics of homocysteine metabolism in vivo and in vitro. By introducing a known amount of the labeled compound, researchers can track its conversion through the two primary metabolic pathways: remethylation to methionine and transsulfuration to cystathionine. This approach, known as stable isotope-resolved metabolomics (SIRM), provides quantitative insights into the rates (fluxes) of these pathways under various physiological and pathological conditions.

Conceptual Experimental Protocol for Metabolic Flux Analysis

The following outlines a conceptual framework for a tracer study using deuterated L-homocystine. Specific infusion rates, labeling durations, and sampling times would need to be optimized based on the biological system and research question.

1. Tracer Administration:

- In vivo: A primed, continuous infusion of deuterated L-homocystine is administered to a subject (animal or human) to achieve a steady-state isotopic enrichment in the plasma.

- In vitro: Cells or tissue slices are incubated in a medium containing a known concentration of deuterated L-homocystine.

2. Sample Collection:

- In vivo: Blood samples are collected at multiple time points during and after the infusion to monitor the isotopic enrichment of homocysteine and its downstream metabolites.

- In vitro: Cells or media are harvested at various time points to track the incorporation of the deuterium label into intracellular and secreted metabolites.

3. Sample Processing and Analysis:

- Samples are processed similarly to the quantitative analysis protocols to extract and, if necessary, derivatize the metabolites of interest.

- Mass spectrometry is used to measure the isotopic enrichment (the ratio of labeled to unlabeled) of homocysteine, methionine, cystathionine, and other related metabolites.

4. Data Analysis and Flux Calculation:

- The isotopic enrichment data is used in mathematical models of homocysteine metabolism to calculate the rates of remethylation and transsulfuration. This often involves compartmental modeling to account for different metabolic pools within the body.

Homocysteine Metabolism Signaling Pathways

Elevated levels of homocysteine (hyperhomocysteinemia) are associated with endothelial dysfunction, a key event in the development of cardiovascular disease[4]. One of the proposed mechanisms involves the impairment of the Vascular Endothelial Growth Factor (VEGF)/Akt/endothelial Nitric Oxide Synthase (eNOS) signaling pathway, leading to reduced nitric oxide (NO) bioavailability[4]. Deuterated L-homocystine could be used as a tracer to investigate how increased homocysteine flux impacts this pathway.

The diagram above illustrates the central role of homocysteine in one-carbon metabolism and its inhibitory effect on the VEGF/Akt/eNOS signaling cascade, which can lead to endothelial dysfunction[4]. Tracer studies with deuterated L-homocystine could quantify how metabolic flux through the remethylation and transsulfuration pathways under different conditions alters the activity of this signaling cascade.

Conclusion

Deuterated L-homocystine is an invaluable tool for researchers in a variety of biomedical fields. Its primary application as an internal standard enables robust and accurate quantification of homocysteine levels, which is crucial for both basic research and clinical diagnostics. While its use as a metabolic tracer for flux analysis is less established in the literature, the conceptual framework for such studies is sound and holds great promise for elucidating the dynamic regulation of homocysteine metabolism in health and disease. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of stable isotope labeling in their research.

References

- 1. Measurement of homocysteine concentrations and stable isotope tracer enrichments in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tracer-derived total and folate-dependent homocysteine remethylation and synthesis rates in humans indicate that serine is the main one-carbon donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homocysteine impaired endothelial function through compromised vascular endothelial growth factor/Akt/endothelial nitric oxide synthase signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to L-Homocystine-d8: Stability and Long-Term Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended long-term storage conditions for L-Homocystine-d8. The information herein is critical for ensuring the integrity of this isotopically labeled compound in research and development settings, particularly for applications in mass spectrometry and metabolic studies.

Core Concepts: Stability of this compound

This compound, as a deuterated analog of the naturally occurring amino acid L-Homocystine, is primarily utilized as an internal standard in quantitative analytical methods. Its stability is paramount for accurate and reproducible results. The primary factors influencing its stability include temperature, pH, light, and the presence of oxidizing agents.

Long-Term Storage Recommendations

Proper storage is crucial for maintaining the chemical and isotopic purity of this compound. Based on supplier recommendations and general knowledge of amino acid stability, the following conditions are advised for long-term storage of the solid material.

| Parameter | Recommended Condition | Expected Stability |

| Temperature | -20°C[1][2] | ≥ 4 years[1] |

| Atmosphere | Inert (e.g., Argon or Nitrogen) | |

| Light | Protected from light (e.g., amber vial) | |

| Form | Solid |

Note: The provided stability data is based on information from suppliers for the solid form of this compound. Stability in solution is significantly lower.

Aqueous solutions of L-Homocysteine, the non-deuterated counterpart, are not recommended for storage for more than one day. This suggests that solutions of this compound should be prepared fresh before use to avoid degradation.

Potential Degradation Pathways

The degradation of this compound is expected to follow pathways similar to that of endogenous L-Homocystine. The primary degradation route involves the reduction of the disulfide bond to form L-Homocysteine-d4, which can then participate in various metabolic and chemical reactions.

Caption: Predicted degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in experimental settings, particularly when used as an internal standard, it is crucial to perform stability studies. The following are detailed methodologies for key experiments.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a minimal amount of acid to aid dissolution).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 1 M HCl to the stock solution.

-

Base Hydrolysis: Add an equal volume of 1 M NaOH to the stock solution.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution.

-

Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

-

Photostability: Expose the stock solution to a calibrated light source (e.g., ICH option 2).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (see below) to quantify the remaining this compound and detect any degradation products.

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method

A validated stability-indicating method is crucial for accurately quantifying the analyte in the presence of its degradation products.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

-

Instrumentation: A high-performance liquid chromatograph with a UV or mass spectrometric detector.

-

Column: A C18 reversed-phase column is a common starting point for amino acid analysis.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. The exact gradient profile needs to be optimized to achieve adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

Detection:

-

UV Detection: Wavelength set to approximately 210 nm for non-derivatized amino acids.

-

Mass Spectrometry (MS): Provides higher selectivity and sensitivity, and allows for the identification of degradation products.

-

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Quantitative Stability Data (Illustrative)

| Condition | Parameter | Time | % Recovery (Illustrative) |

| pH Stability in Aqueous Solution at 25°C | |||

| pH 3 | 24h | >95% | |

| pH 7 | 24h | 85-95% | |

| pH 9 | 24h | 70-85% | |

| Temperature Stability in Aqueous Solution (pH 7) | |||

| 4°C | 48h | >90% | |

| 25°C | 24h | 85-95% | |

| 40°C | 24h | 60-75% | |

| Photostability (ICH Option 2) | Solid | - | >98% |

| Solution | - | 80-90% |

Disclaimer: The quantitative data presented in this table is illustrative and intended to provide a general understanding of the potential stability of this compound in solution. Actual stability will depend on the specific experimental conditions and should be determined empirically.

Conclusion

This compound is a stable compound when stored as a solid at -20°C, protected from light. However, its stability in solution is limited, particularly at neutral to basic pH and elevated temperatures. For applications requiring the use of this compound in solution, it is imperative to prepare solutions fresh and to conduct appropriate stability studies to ensure the accuracy and reliability of experimental results. The provided experimental protocols offer a framework for researchers to assess the stability of this compound under their specific analytical conditions.

References

Solubility Profile of L-Homocystine-d8: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of L-Homocystine-d8 in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines experimental methodologies for solubility determination, and presents relevant biochemical pathways and experimental workflows through detailed visualizations.

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound is not widely available in the public domain. The data presented below is compiled from available information for the closely related compounds Dthis compound and L-Homocystine. It is crucial to note that the solubility of the pure L-isomer may differ from the racemic DL-mixture, and deuteration can subtly influence solubility characteristics. The following table summarizes the available quantitative data and provides estimates for other common solvents based on the properties of similar molecules.

| Solvent | Compound | Solubility | Concentration (mM) | Conditions | Source |

| Water | Dthis compound | Slightly Soluble: 0.1-1 mg/mL | 0.36 - 3.62 | - | Cayman Chemical[1] |

| Water | Dthis compound | 1 mg/mL | 3.62 | Ultrasonic, warming, heat to 60°C | MedchemExpress |

| Water | L-Homocystine | 1.67 mg/mL | 6.22 | Ultrasonic, warming, adjust pH to 2 with HCl, heat to 60°C | MedchemExpress[2] |

| Acetonitrile | Dthis compound | Slightly Soluble: 0.1-1 mg/mL | 0.36 - 3.62 | - | Cayman Chemical[1] |

| 1N Hydrochloric Acid | Dthis compound | Slightly Soluble: 0.1-1 mg/mL | 0.36 - 3.62 | - | Cayman Chemical[1] |

| Dimethyl Sulfoxide (DMSO) | L-Homocystine | 1 mg/mL | 3.73 | Ultrasonic, adjust pH to 5 with HCl | MedchemExpress[2] |

| Ethanol | This compound | Data not available; expected to be poorly soluble | - | - | - |

| Methanol | This compound | Data not available; expected to be poorly soluble | - | - | - |

| Dimethylformamide (DMF) | This compound | Data not available; expected to be poorly soluble | - | - | - |

Note: The solubility of amino acids is highly dependent on factors such as pH, temperature, and the presence of co-solvents. The data provided should be considered as a guideline, and empirical determination is recommended for specific applications.

Experimental Protocol for Solubility Determination

While a specific, validated protocol for this compound is not available, a general and reliable method for determining the equilibrium solubility of a compound in a given solvent is the shake-flask method . This procedure is widely accepted in the pharmaceutical and chemical industries.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot using a syringe filter chemically compatible with the solvent.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve.

-

-

Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Visualizations

Homocysteine Metabolism Signaling Pathway

L-Homocystine is the oxidized dimer of homocysteine. Understanding the metabolic pathways of homocysteine is crucial for researchers working with this molecule and its labeled analogs. The following diagram illustrates the key pathways of homocysteine metabolism: remethylation and transsulfuration.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the shake-flask method for determining solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While direct, comprehensive solubility data remains limited, the information compiled from related compounds offers valuable guidance for researchers. The provided experimental protocol for the shake-flask method offers a robust framework for the empirical determination of solubility in various laboratory solvents. The visualizations of the homocysteine metabolic pathway and the experimental workflow serve as useful tools for experimental planning and data interpretation. For critical applications, it is strongly recommended that researchers perform in-house solubility testing to obtain data that is directly applicable to their specific experimental conditions.

References

Methodological & Application

Application Note: Quantification of Total Homocysteine in Human Plasma by LC-MS/MS using L-Homocystine-d8

Introduction

Homocysteine is a sulfur-containing amino acid that serves as a key intermediate in the metabolism of methionine. Elevated levels of total homocysteine (tHcy) in plasma, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for various clinical conditions, including cardiovascular disease and thrombosis. In plasma, homocysteine exists in several forms: a small percentage as the free reduced form, and the majority as oxidized disulfides, either bound to proteins, dimerized to form homocystine, or as a mixed disulfide with cysteine.[1][2]

Accurate and reliable quantification of tHcy is crucial for clinical research and diagnostic purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this analysis.[3][4] This method typically involves a sample preparation step to reduce all oxidized forms of homocysteine to its free thiol form, followed by chromatographic separation and detection by mass spectrometry. The use of a stable isotope-labeled internal standard is essential for correcting variations in sample preparation and instrument response. This application note details a robust LC-MS/MS method for the quantification of total homocysteine in human plasma using L-Homocystine-d8 as the internal standard.

Principle

The method involves the reduction of all forms of homocysteine in the plasma sample to free homocysteine using a reducing agent like dithiothreitol (DTT) or tris-(2-carboxyethyl) phosphine (TCEP).[3][5][6] this compound is added as the internal standard at the beginning of the sample preparation process.[1][4] During the reduction step, this compound is converted to L-Homocysteine-d4. Following reduction, proteins are precipitated, and the supernatant is analyzed by LC-MS/MS. The concentration of total homocysteine is determined by comparing the peak area ratio of the analyte (homocysteine) to the internal standard (homocysteine-d4) against a calibration curve.

Experimental Protocols

Materials and Reagents

-

L-Homocystine

-

This compound (Cambridge Isotope Laboratories)

-

Dithiothreitol (DTT) or Tris-(2-carboxyethyl) phosphine (TCEP)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (drug-free)

Standard and Internal Standard Stock Solution Preparation

-

L-Homocysteine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Homocystine in a known volume of 0.1 M HCl to obtain a final concentration equivalent to 1 mg/mL of L-Homocysteine.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a known volume of 0.1 M HCl to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare working solutions of L-Homocysteine for calibration standards and quality controls by serial dilution of the stock solution with a surrogate matrix (e.g., 2% Bovine Serum Albumin in PBS).[6] Prepare a working solution of the internal standard by diluting the this compound stock solution.

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample, calibrator, or quality control into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution.[1]

-

Add 50 µL of a reducing agent solution (e.g., 0.5 M DTT).[1][5]

-

Vortex the mixture for 30 seconds.

-

Incubate at room temperature for 30 minutes to ensure complete reduction of all disulfide bonds.[5]

-

Add 200 µL of cold methanol or acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| Column | Raptor Polar X 2.7 µm, 50 x 2.1 mm |

| Mobile Phase A | 0.5% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or a shallow gradient optimized for separation |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry

| Parameter | Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |

| Spray Voltage | 3500 V |

| Vaporizer Temp. | 440 °C |

| Sheath Gas | 54 AU |

| Auxiliary Gas | 17 AU |

| Data Acquisition | Selected Reaction Monitoring (SRM) |

SRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Homocysteine | 136.18 | 90.1 | Optimized |

| Homocysteine-d4 (from this compound) | 140.25 | 94.1 | Optimized |

Note: Collision energies should be optimized for the specific instrument used.

Results and Discussion

The LC-MS/MS method demonstrated excellent performance for the quantification of total homocysteine in human plasma. The use of this compound as an internal standard, which is structurally and chemically similar to the analyte, ensures accurate correction for any variability during sample processing and analysis.

Quantitative Data Summary

The method was validated for linearity, precision, and accuracy. A summary of the typical performance characteristics is provided below.

| Parameter | Result |

| Linearity Range | 50 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Caption: Analyte and internal standard conversion and detection pathway.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantitative determination of total homocysteine in human plasma. The use of this compound as a stable isotope-labeled internal standard provides high accuracy and precision. The detailed protocol is suitable for high-throughput analysis in clinical research settings for studying the role of homocysteine in various physiological and pathological conditions.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. haematologica.org [haematologica.org]

- 3. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acb.org.uk [acb.org.uk]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

Application Note: Quantification of Total Homocysteine in Human Plasma and Serum using a Stable Isotope Dilution LC-MS/MS Method

Audience: This document is intended for researchers, scientists, and drug development professionals involved in clinical research and biomarker analysis.

Introduction Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine.[1] Elevated levels of total homocysteine (tHcy) in blood, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular and neurodegenerative diseases.[1][2] In circulation, only a small fraction (1-2%) of homocysteine exists in its free, reduced form. The majority is oxidized to form dimers like homocystine, forms mixed disulfides with other thiols such as cysteine, or is covalently bound to plasma proteins.[1][3] Therefore, to accurately assess an individual's homocysteine status, it is essential to measure the total concentration after a reductive cleavage of all disulfide bonds.[1][4]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of total homocysteine in human plasma or serum. The protocol employs L-Homocystine-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for sample preparation variability and matrix effects.[5][6][7]

Principle of the Method The assay quantifies total homocysteine by first liberating all bound and oxidized forms into a single, measurable entity—free homocysteine. This is achieved by treating the sample with a chemical reducing agent, such as dithiothreitol (DTT).[4][7] The stable isotope-labeled internal standard, this compound, is added at the beginning of the sample preparation process. This IS undergoes the same reduction as the endogenous analyte, converting to L-Homocysteine-d4.[1][6] Following reduction, proteins are precipitated, and the resulting supernatant is analyzed by LC-MS/MS. The concentration of endogenous homocysteine is determined by comparing its peak area to that of the L-Homocysteine-d4 internal standard using a calibration curve.[7] Detection is typically performed in the positive ion mode using Selected Reaction Monitoring (SRM).[6]

Caption: Conversion of homocysteine forms for LC-MS/MS analysis.

Experimental Protocol

1. Materials and Reagents

-

Samples: Human plasma or serum, collected using standard phlebotomy procedures.

-

Calibrators and Controls: Commercially available or in-house prepared plasma/serum calibrators and quality control (QC) samples.[1]

-

Internal Standard (IS): this compound solution.

-

Reducing Agent: 500 mM Dithiothreitol (DTT) in water.[7]

-

Precipitation Reagent: Acetonitrile containing 0.1% formic acid.[7]

-

LC Mobile Phase A: Water with 0.1% formic acid.

-

LC Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Equipment: Vortex mixer, micro-centrifuge, analytical balance, LC-MS/MS system (e.g., triple quadrupole).

2. Standard and QC Preparation

-

Prepare a stock solution of L-Homocysteine in a surrogate matrix (e.g., 10x diluted phosphate-buffered saline or 2% bovine serum albumin).[4][8]

-

Perform serial dilutions from the stock solution to create a series of calibration standards covering the desired analytical range (e.g., 2.5 to 60 µmol/L).[9]

-

Prepare at least three levels of QC samples (low, medium, high) in the same manner.

3. Sample Preparation Workflow The following protocol is a representative procedure based on common methodologies.[1][7] Volumes may be scaled as needed.

Caption: Step-by-step sample preparation workflow.

-

Aliquot 50 µL of sample (calibrator, QC, or unknown) into a microcentrifuge tube.[1]

-

Add 50 µL of the this compound internal standard solution.[1][6]

-

Add 50 µL of the reducing agent (e.g., DTT solution). Some protocols may use different volumes, such as 20 µL.[1]

-

Vortex the mixture for 30 seconds.[1]

-

Incubate at room temperature for 5 to 30 minutes to ensure complete reduction of disulfide bonds.[1][4]

-

Add 200 µL of cold protein precipitation reagent (e.g., acetonitrile with 0.1% formic acid).[1]

-

Vortex again for 30 seconds.[1]

-

Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.[1][6]

-

Carefully transfer the clear supernatant to an autosampler vial for analysis.

4. LC-MS/MS Instrumental Parameters The following tables provide typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Setting |

| LC Column | C8 or Polar X, e.g., 2.1 x 50 mm, 2.7 µm |

| Column Temp. | 40 °C[4] |

| Mobile Phase A | 0.1-0.5% Formic Acid in Water[4] |

| Mobile Phase B | Acetonitrile[4] |

| Flow Rate | 0.25 - 0.6 mL/min[4] |

| Injection Vol. | 1 - 5 µL[1][4] |

| Elution | Isocratic or a simple gradient[4] |

| Run Time | 1 - 4 minutes[3][4] |

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions

| Parameter | Setting |

| Ion Source | Heated Electrospray Ionization (HESI)[1] |

| Ionization Mode | Positive[1] |

| Acquisition Mode | Selected Reaction Monitoring (SRM)[1] |

| Spray Voltage | 3500 V[1] |

| Vaporizer Temp. | 440 °C[1] |

| Sheath/Aux Gas | Optimized for instrument |

| Collision Gas | Argon |

Table 3: SRM Transitions for Analyte and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Homocysteine (Quantifier) | 136.1 | 90.1 | Optimized (e.g., 15 V)[1][7] |

| Homocysteine (Qualifier) | 136.1 | Other fragment | Optimized |

| Homocysteine-d4 (IS) | 140.1 | 94.1 | Optimized (e.g., 15 V)[1][7] |

Data Presentation and Method Performance

Data Analysis Quantification is performed by generating a calibration curve. The peak area ratio of the analyte (Homocysteine) to the internal standard (Homocysteine-d4) is plotted against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically applied.[4] The concentration of tHcy in QC and unknown samples is then calculated from this curve.

Method Performance Characteristics The performance of this method is characterized by its linearity, sensitivity, precision, and accuracy. The following data are representative of a fully validated assay.

Table 4: Method Validation Summary

| Parameter | Typical Performance Metric | Reference |

| Calibration Range | 2.5 - 60 µmol/L | [9] |

| Linearity (R²) | > 0.995 | [4] |

| Lower Limit of Quantification (LLOQ) | 0.117 µmol/L | [1] |

| Intra-Assay Precision (%CV) | < 3.5% | [6][9] |

| Inter-Assay Precision (%CV) | < 6.0% | [9] |

| Accuracy / Trueness (% Bias) | Within ± 6% | [3][6] |

| Mean Recovery | 94 - 98% | [9] |

Conclusion The described LC-MS/MS method provides a rapid, sensitive, and highly specific protocol for the quantification of total homocysteine in human plasma and serum. The simple sample preparation involving a reduction and protein precipitation step, combined with the use of a stable isotope-labeled internal standard (this compound), ensures reliable and accurate results suitable for high-throughput clinical research applications.[1][9] This method meets the rigorous performance requirements for biomarker analysis in academic and drug development settings.[10]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Measurement of homocysteine concentrations and stable isotope tracer enrichments in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. lcms.cz [lcms.cz]

- 5. acb.org.uk [acb.org.uk]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Total Homocysteine in Human Plasma using L-Homocystine-d8 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine.[1][2][3] Elevated levels of total homocysteine (tHcy) in plasma, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for several clinical conditions, including cardiovascular disease, atherosclerosis, and thrombosis.[2][4] Consequently, the accurate and reliable quantification of tHcy in plasma is essential for both clinical diagnostics and research. In plasma, homocysteine exists in various forms: a small fraction as a free thiol, and the majority bound to proteins via disulfide bonds, as a dimer (homocystine), or as a mixed disulfide with other thiols like cysteine.[5][6][7] To assess the total homocysteine concentration, a reduction step is necessary to convert all oxidized and bound forms into free homocysteine prior to analysis.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of tHcy.[4] This technique, combined with stable-isotope dilution using L-Homocystine-d8 as an internal standard, offers high accuracy and precision.[2] The this compound is reduced during sample preparation to yield L-Homocysteine-d4, which is then used for quantification.[5][6][8] This application note provides a detailed protocol for the determination of total homocysteine in human plasma samples using LC-MS/MS with this compound as an internal standard.

Homocysteine Metabolic Pathway

Homocysteine metabolism primarily involves two key pathways: remethylation and transsulfuration.[1][9]

-

Remethylation: In this pathway, homocysteine is converted back to methionine. This process is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor, and utilizes 5-methyltetrahydrofolate (the active form of folate) as a methyl group donor. An alternative remethylation pathway, primarily in the liver and kidney, is catalyzed by betaine-homocysteine methyltransferase, which uses betaine as the methyl donor.[9]

-

Transsulfuration: This pathway converts homocysteine to cystathionine, a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase.[9] Cystathionine is then converted to cysteine, which is a precursor for the antioxidant glutathione.[9]

The regulation between these two pathways is crucial for maintaining homocysteine homeostasis.[10] Deficiencies in the necessary vitamins (B6, B12, and folate) or genetic defects in the enzymes involved can disrupt this balance and lead to hyperhomocysteinemia.[1][11]

Caption: Homocysteine Metabolic Pathways.

Experimental Protocol

This protocol outlines the procedure for the quantitative analysis of total homocysteine in human plasma.

1. Materials and Reagents

-

This compound (Internal Standard)

-

L-Homocysteine

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) as a reducing agent

-

Formic Acid

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human Plasma (collected in EDTA or citrate tubes)[12]

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare stock solutions of L-Homocysteine and this compound in a suitable solvent (e.g., water with a small amount of formic acid).

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the L-Homocysteine stock solution into a surrogate matrix (e.g., 2% Bovine Serum Albumin or stripped plasma).[13]

-

Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

3. Sample Preparation

The following is a typical sample preparation workflow:[5][6][8]

References

- 1. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Homocysteine - Wikipedia [en.wikipedia.org]

- 10. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Homocysteine metabolism. | Semantic Scholar [semanticscholar.org]

- 12. Lab Test: Homocysteine Level [ebmconsult.com]

- 13. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: L-Homocystine-d8 for Amino Acid Analysis in Biological Fluids

For Researchers, Scientists, and Drug Development Professionals

Introduction